molecular formula C15H18N4O B4518574 5-{[3-(dimethylamino)propyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile

5-{[3-(dimethylamino)propyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile

Cat. No.: B4518574
M. Wt: 270.33 g/mol
InChI Key: AACRTFVHFCAWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[3-(dimethylamino)propyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C15H18N4O and its molecular weight is 270.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.14806121 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A study by Fatma et al. focused on the synthesis and characterization of a novel compound closely related to the requested chemical, analyzed using FT-IR, NMR, UV–visible spectroscopy, and mass spectral analysis. The research explored the compound's molecular geometry, hyperconjugative interactions, nonlinear optical behavior, and thermodynamic properties, indicating its potential application in materials science due to its non-zero hyperpolarizability values (Fatma, Bishnoi, & Verma, 2015).

Chemical Reactivity and Applications in Heterocyclic Synthesis

Chumachenko et al. described the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles with various substituents, highlighting the compound's versatility in creating a range of heterocyclic structures. This research underscores the utility of such compounds in synthetic organic chemistry, particularly in generating novel heterocyclic compounds with potential applications in pharmaceuticals and materials science (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).

Potential for Nonlinear Optical Materials

The work of Merzhyievskyi et al. explored the use of similar compounds in the construction of macrocyclic structures, such as cyclophanes with oxazole fragments. Their research into the synthesis and properties of these macrocyclic compounds could inform the development of new materials with unique optical, electronic, or structural characteristics (Merzhyievskyi, Shablykin, Shablykina, Shevchenko, & Brovarets, 2020).

Applications in Medicinal Chemistry

Behbehani, Ibrahim, Makhseed, & Mahmoud utilized 2-arylhydrazononitriles, closely related to the target compound, as key intermediates for synthesizing a variety of heterocyclic substances. Their work, which includes the evaluation of antimicrobial activities, demonstrates the potential of such compounds in the development of new therapeutic agents with antimicrobial properties (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. For example, if the compound is a solid, it could potentially be a dust explosion hazard. If it’s a liquid, it could be a fire hazard. The compound could also potentially be toxic or harmful if ingested, inhaled, or in contact with skin .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a potential material for industrial use, future research might focus on optimizing its synthesis and studying its properties under various conditions .

Mechanism of Action

Target of Action

Similar compounds have shown potent antitumor activity , suggesting that the compound might target cancer cells or proteins involved in cell proliferation.

Mode of Action

It’s known that many antitumor agents work by interacting with their targets and inducing changes that inhibit cell proliferation or induce apoptosis .

Biochemical Pathways

Given its potential antitumor activity , it may affect pathways related to cell cycle regulation, apoptosis, or DNA repair.

Pharmacokinetics

Similar compounds often have properties that allow them to be absorbed into the bloodstream, distributed to the site of action, metabolized by the body, and eventually excreted .

Result of Action

Similar compounds have shown potent antitumor activity , suggesting that the compound might inhibit cell proliferation or induce apoptosis in cancer cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

Properties

IUPAC Name

5-[3-(dimethylamino)propylamino]-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-19(2)10-6-9-17-15-13(11-16)18-14(20-15)12-7-4-3-5-8-12/h3-5,7-8,17H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACRTFVHFCAWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=C(N=C(O1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.